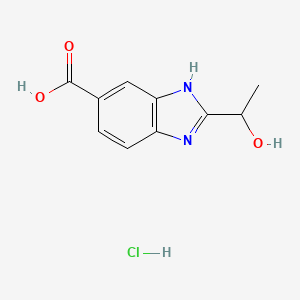

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound features a hydroxyethyl group and a carboxylic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with ethyl chloroformate, followed by hydrolysis to yield the desired benzimidazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different benzimidazole derivatives with altered functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have shown that derivatives of benzimidazole compounds exhibit promising antimicrobial properties against resistant strains of bacteria and fungi. For instance, certain benzimidazole derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 8 to 128 µg/mL against different bacterial strains, indicating their potential as antimicrobial agents .

- Cytotoxicity Profiles : Some derivatives exhibited low cytotoxicity in human cell lines while maintaining antimicrobial efficacy, suggesting a favorable safety profile for further development .

| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity (IC50, µM) |

|---|---|---|---|

| 5-Fluorobenzimidazole | MRSA | 8 | >100 |

| 3,5-Dichloro-2-hydroxyphenyl derivative | C. difficile | 32 | >100 |

| Benzimidazole derivative | C. auris | 16 | >100 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied, particularly their effects on various cancer cell lines.

Case Studies:

- A549 Human Pulmonary Cancer Cells : Compounds were tested for their ability to reduce cell viability. Notably, a compound with a 3,5-dichloro substitution significantly reduced cell viability to 21.2% compared to untreated controls (p < 0.001) .

- Structure-Activity Relationship : The presence of specific substituents on the benzimidazole ring was found to enhance anticancer activity, highlighting the importance of molecular structure in drug design.

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| Compound with -Cl substitution | A549 | 21.2 | <0.001 |

| Control (Cisplatin) | A549 | 16.5 | - |

Photoprotective Properties

Benzimidazole derivatives have also been evaluated for their photoprotective properties, which are crucial in cosmetic formulations.

Findings:

- Sun Protection Factor (SPF) : Several compounds demonstrated significant SPF values when incorporated into cosmetic formulations, indicating their potential use as UV filters .

| Compound | SPF Value |

|---|---|

| Benzimidazole derivative A | 15 |

| Benzimidazole derivative B | 20 |

Mécanisme D'action

The mechanism of action of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and carboxylic acid moiety allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-Hydroxyethyl)-2-methylbenzimidazole

- 2-(2-Hydroxyethyl)-1H-benzimidazole

- 1-(2-Hydroxyethyl)-3-methylbenzimidazole

Uniqueness

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyethyl group and a carboxylic acid moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride is a compound derived from the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, infections, and inflammation. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10N2O3·HCl

- Molecular Weight : 232.66 g/mol

- CAS Number : 3147265

This compound features a benzimidazole core with a hydroxyethyl side chain and a carboxylic acid functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth. The following table summarizes the anticancer activity of related benzimidazole derivatives:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Drug 1 | 25.72 | MCF-7 (Breast Cancer) | Induces apoptosis |

| Drug 2 | 45.2 | U87 (Glioblastoma) | Cytotoxicity via cell cycle arrest |

| Drug 3 | 6.1 | JAK1/JAK3 Inhibition | Antagonist activity |

In a study by Ribeiro Morais et al., a benzimidazole derivative was shown to suppress tumor growth in mice models, indicating its potential for further development as an anticancer agent .

Antimicrobial Activity

Benzimidazole derivatives also exhibit antimicrobial properties. They have been tested against various pathogens, including Gram-positive and Gram-negative bacteria. The following table highlights some findings regarding their antimicrobial efficacy:

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 32 | S. aureus |

| Compound B | 64 | C. difficile |

| Compound C | 128 | E. coli |

These compounds act by disrupting microbial cell wall synthesis or inhibiting critical enzymatic pathways necessary for bacterial survival .

The biological activities of benzimidazole derivatives can be attributed to several mechanisms:

- Inhibition of Microtubule Formation : Many benzimidazoles disrupt microtubule dynamics, which is crucial for cell division, thereby exhibiting cytotoxic effects in cancer cells.

- Enzyme Inhibition : Some derivatives target specific enzymes such as kinases (e.g., JAK1/JAK3) and carbonic anhydrases, leading to reduced cell proliferation and increased apoptosis .

- Antioxidant Activity : Certain compounds have demonstrated the ability to scavenge free radicals, providing protective effects against oxidative stress-related damage.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of benzimidazole derivatives, including this compound. The results indicated that these compounds significantly reduced cell viability in various cancer models, with IC50 values ranging from 6.1 µM to over 25 µM depending on the specific derivative and cell line tested .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of benzimidazole derivatives against resistant strains of bacteria. The findings revealed that certain modifications to the benzimidazole structure enhanced antimicrobial activity significantly, suggesting potential pathways for developing new antibiotics .

Propriétés

IUPAC Name |

2-(1-hydroxyethyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c1-5(13)9-11-7-3-2-6(10(14)15)4-8(7)12-9;/h2-5,13H,1H3,(H,11,12)(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBXAPDIABHBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.